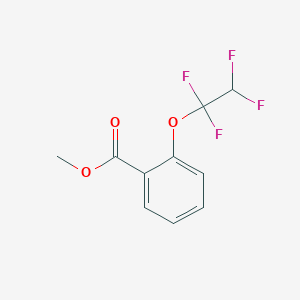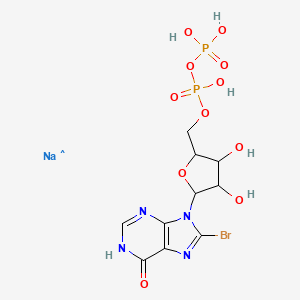
Pentafluoro-lambda5-phosphane;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluorophosphoric acid is a chemical compound with the formula HPF₆. It is a strong acid that is only stable in solution and decomposes to hydrofluoric acid and phosphorus pentafluoride when dry . This compound is known for its high reactivity and is commonly used in various industrial and scientific applications.
Méthodes De Préparation
Hexafluorophosphoric acid is typically synthesized by combining phosphorus pentafluoride with hydrofluoric acid . The reaction is as follows:
PF5+HF→HPF6
In industrial settings, the preparation involves passing phosphorus pentafluoride gas through a solution of hydrofluoric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition . Another method involves the reaction of phosphorus pentafluoride with an alkali metal fluoride in the presence of hydrofluoric acid .
Analyse Des Réactions Chimiques
Hexafluorophosphoric acid undergoes several types of chemical reactions, including:
- Hydrolysis: Reacts exothermically with water to produce oxonium hexafluorophosphate and hydrofluoric acid .
HPF6+H2O→H3O+PF6−+HF
Decomposition: Decomposes to hydrofluoric acid and phosphorus pentafluoride when dry .HPF6→HF+PF5
Reaction with Bases: Forms salts with bases, such as sodium hexafluorophosphate .HPF6+NaOH→NaPF6+H2O
Applications De Recherche Scientifique
Hexafluorophosphoric acid is widely used in scientific research and industrial applications:
Electrolytes: Commonly used in the production of electrolytes for lithium-ion batteries.
Metal Cleaning and Polishing: Employed as a metal cleaner and chemical polishing agent for the formation of protective coatings on metal surfaces.
Mécanisme D'action
The mechanism of action of hexafluorophosphoric acid involves its strong acidic properties. It protonates various substrates, facilitating reactions such as polymerization and anion exchange . The compound’s high reactivity with water and bases makes it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Hexafluorophosphoric acid is often compared with other strong acids such as fluoroantimonic acid and tetrafluoroboric acid . While all these acids are known for their high acidity, hexafluorophosphoric acid is unique due to its stability in solution and its specific applications in catalysis and electrolyte production . Similar compounds include:
- Fluoroantimonic Acid (HSbF₆)
- Tetrafluoroboric Acid (HBF₄)
- Hexafluoroarsenic Acid (HAsF₆)
Each of these acids has distinct properties and applications, making hexafluorophosphoric acid a valuable compound in its own right.
Propriétés
Formule moléculaire |
F6HP |
|---|---|
Poids moléculaire |
145.9722 g/mol |
Nom IUPAC |
pentafluoro-λ5-phosphane;hydrofluoride |
InChI |
InChI=1S/F5P.FH/c1-6(2,3,4)5;/h;1H |
Clé InChI |
OQWOLAMXNGPSQY-UHFFFAOYSA-N |
SMILES canonique |
F.FP(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)


![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)





![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)



